

# Safety Data Sheet for 2-Ethylpentanoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-Ethylpentanoic acid

Cat. No.: B114232

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## Introduction

**2-Ethylpentanoic acid** (CAS No. 20225-24-5) is a branched-chain carboxylic acid. It is recognized as a metabolite and analog of valproic acid, a widely used anticonvulsant medication.<sup>[1]</sup> This structural similarity suggests that **2-ethylpentanoic acid** may exhibit comparable biological and toxicological properties. This technical guide provides an in-depth summary of the available safety data for **2-ethylpentanoic acid**, including its physicochemical properties, toxicological profile, and standardized experimental protocols for safety assessment. The information is intended to support researchers, scientists, and drug development professionals in the safe handling and evaluation of this compound.

## Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of a substance is fundamental to its safe handling and use. The following tables summarize the key physicochemical data for **2-Ethylpentanoic acid**.

Table 1: Identification and General Properties

Property	Value	Source
Chemical Name	2-Ethylpentanoic acid	N/A
Synonyms	2-Ethylvaleric acid, 3-Hexanecarboxylic acid, $\alpha$ -Ethylvaleric acid	[2]
CAS Number	20225-24-5	[1][2]
Molecular Formula	C <sub>7</sub> H <sub>14</sub> O <sub>2</sub>	[2]
Molecular Weight	130.18 g/mol	[2][3]
Appearance	Colorless liquid	N/A
Odor	Pungent	N/A

Table 2: Physical and Chemical Data




Property	Value	Source
Boiling Point	209.2 °C at 760 mmHg	N/A
Density	0.935 g/cm <sup>3</sup>	N/A
Flash Point	102.8 °C	N/A
Vapor Pressure	0.082 mmHg at 25°C	N/A
Refractive Index	1.431	N/A
Solubility	Limited solubility in water, soluble in organic solvents.	N/A
LogP (Octanol-Water Partition Coefficient)	1.89730	N/A

## Toxicological Information

The toxicological profile of **2-ethylpentanoic acid** is crucial for assessing its potential hazards to human health. The available data, primarily from GHS classifications, indicates that this

compound should be handled with care.

Table 3: GHS Hazard Classification

Hazard Class	Hazard Statement	Pictogram	Signal Word
Acute toxicity, Oral (Category 4)	H302: Harmful if swallowed	 alt text	Warning
Skin corrosion/irritation (Category 1B)	H314: Causes severe skin burns and eye damage	 alt text	Danger
Serious eye damage/eye irritation (Category 1)	H318: Causes serious eye damage	 alt text	Danger

Source: Aggregated GHS information from multiple sources.[3][4]

While specific quantitative toxicity data such as LD50 values for **2-ethylpentanoic acid** are not readily available in the public domain, the GHS classification implies significant acute oral toxicity and severe corrosive effects on skin and eyes.

## Potential Toxicological Signaling Pathways

Direct studies on the toxicological signaling pathways of **2-ethylpentanoic acid** are limited. However, due to its structural similarity to valproic acid, it is plausible that it shares similar mechanisms of toxicity, particularly hepatotoxicity. Valproic acid-induced liver injury is a complex process involving multiple interconnected pathways.[5][6][7][8]

Key mechanisms associated with valproic acid hepatotoxicity include:

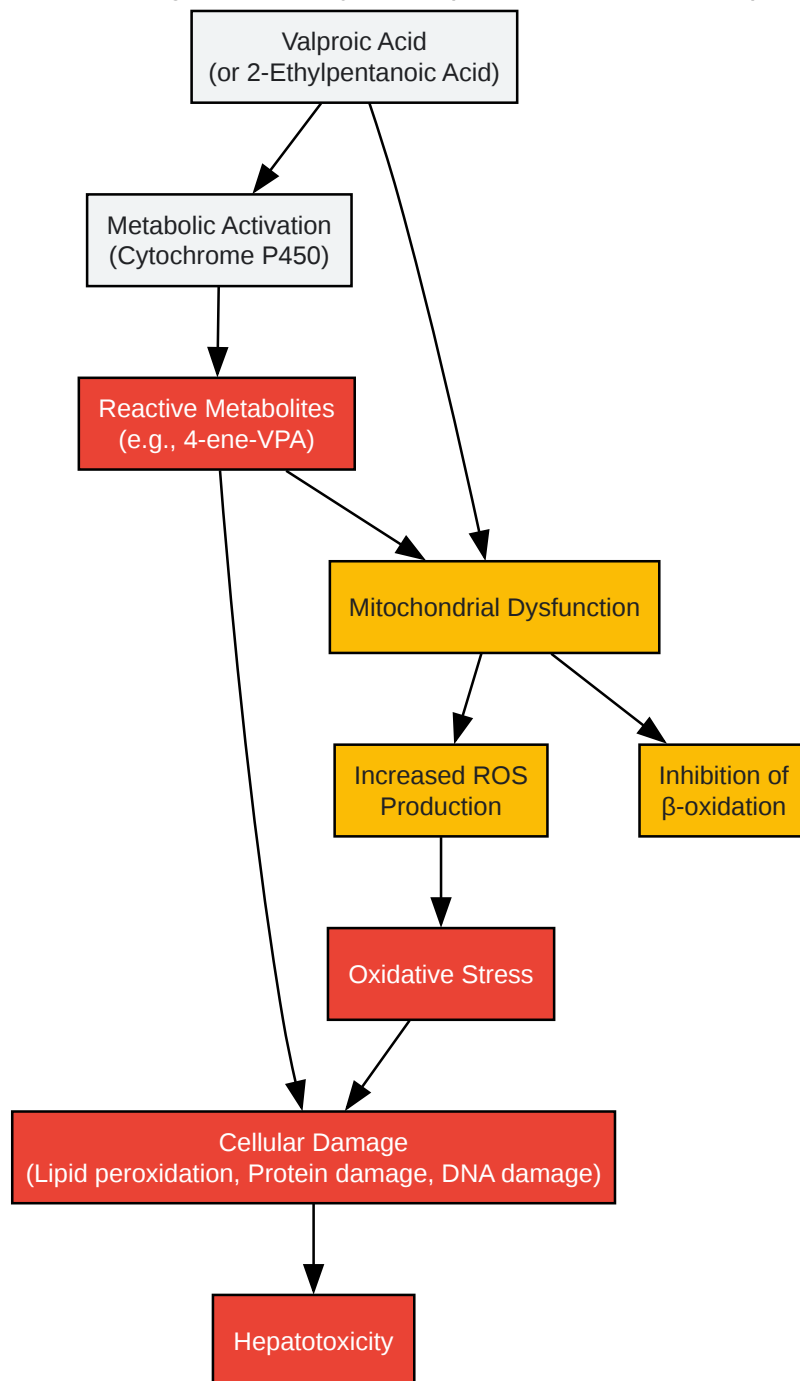
- **Mitochondrial Dysfunction:** Valproic acid and its metabolites can inhibit mitochondrial  $\beta$ -oxidation of fatty acids.[7][8] This leads to an accumulation of fatty acids (steatosis) and disrupts cellular energy metabolism.
- **Oxidative Stress:** The impairment of mitochondrial function can lead to an overproduction of reactive oxygen species (ROS).[5][6] This imbalance between ROS generation and the cell's

antioxidant capacity results in oxidative stress, which can damage cellular components like lipids, proteins, and DNA.

- **Metabolic Activation:** Valproic acid is metabolized by cytochrome P450 enzymes to various metabolites, some of which are reactive and can covalently bind to cellular macromolecules, leading to cellular damage.<sup>[9][10]</sup> A key toxic metabolite is 2-propyl-4-pentenoic acid (4-ene-VPA).<sup>[7][11]</sup>
- **Disruption of Urea Cycle:** Valproic acid can interfere with the urea cycle, leading to hyperammonemia, which is neurotoxic.<sup>[12][13]</sup>

The following diagram illustrates a proposed logical relationship of the key events in valproic acid-induced hepatotoxicity, which may be relevant for understanding the potential toxicity of **2-ethylpentanoic acid**.

## Proposed Toxicological Pathway for Valproic Acid-Induced Hepatotoxicity

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Caption: Proposed signaling pathway for valproic acid-induced hepatotoxicity.

## Experimental Protocols for Safety Assessment

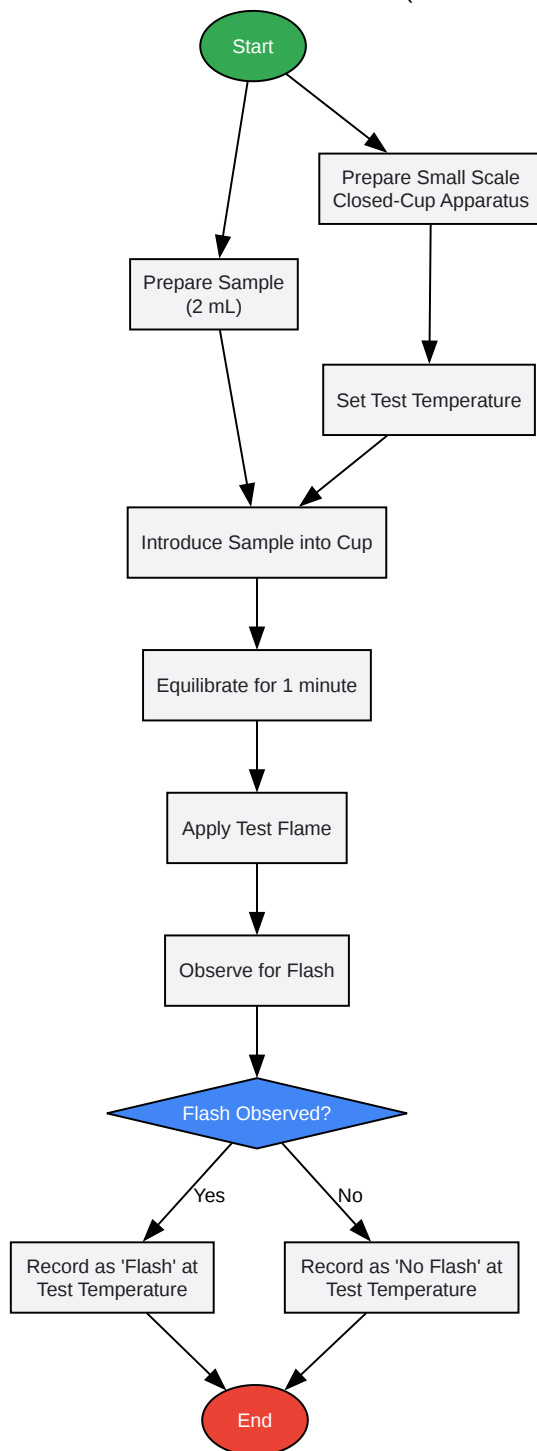
The safety data for chemical substances are generated through standardized and validated experimental protocols. The Organisation for Economic Co-operation and Development (OECD) and ASTM International provide guidelines for conducting these tests. Below are detailed methodologies for key toxicological endpoints.

### Flash Point Determination

The flash point is a critical parameter for assessing the fire and explosion hazards of a liquid.

Workflow for Flash Point Determination (ASTM D3278)

## Workflow for Flash Point Determination (ASTM D3278)

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Caption: Workflow for Flash Point Determination using a small scale closed-cup apparatus.

Methodology (based on ASTM D3278):

- Apparatus: A small scale closed-cup flash point tester is used.
- Sample Preparation: A 2 mL sample of the test substance is required.
- Procedure:
  - The apparatus is set to the desired test temperature.
  - The sample is introduced into the test cup.
  - The sample is allowed to equilibrate for one minute.
  - A test flame is applied to the vapor space of the cup.
  - The presence or absence of a flash is observed.
- Interpretation: The result is reported as a "flash" or "no flash" at the specified temperature. For determining the actual flash point, the temperature is varied, and the lowest temperature at which a flash is observed is recorded.

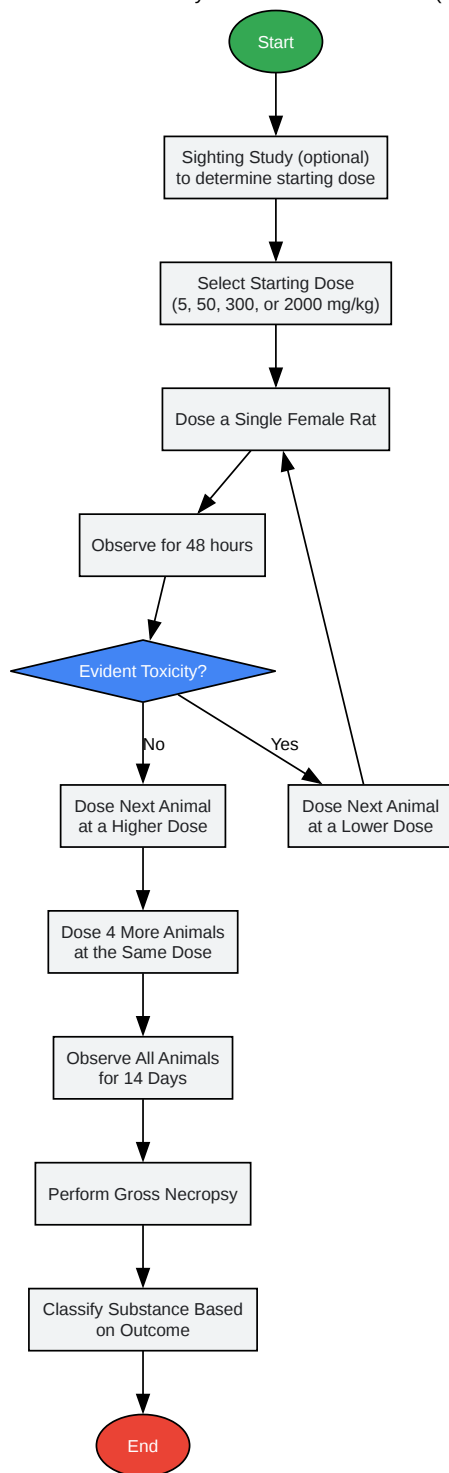
## Acute Oral Toxicity Assessment

The acute oral toxicity test provides information on the adverse effects that may result from a single oral dose of a substance. The OECD provides several guidelines for this purpose, including the Fixed Dose Procedure (OECD 420).

Workflow for Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)



Workflow for Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

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Caption: Workflow for Acute Oral Toxicity assessment using the Fixed Dose Procedure.

Methodology (based on OECD 420):

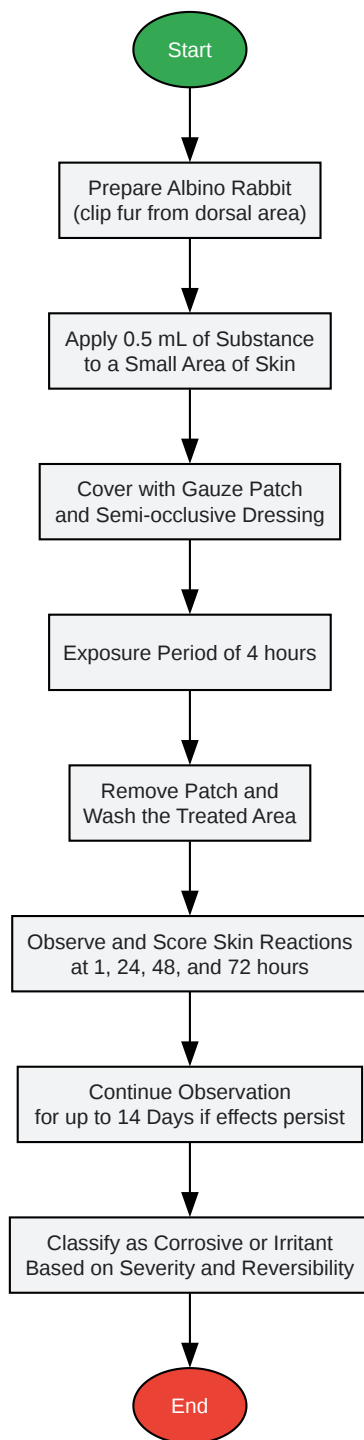
- Test Animals: Healthy, young adult female rats are typically used.
- Dose Levels: Fixed dose levels of 5, 50, 300, and 2000 mg/kg body weight are used.
- Procedure:
  - A sighting study may be performed to determine the appropriate starting dose.
  - A single animal is dosed at the selected starting dose.
  - The animal is observed for signs of toxicity.
  - Based on the outcome, the next animal is dosed at a higher or lower fixed dose, or if no severe toxicity is observed, four more animals are dosed at the same level.
- Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded weekly.
- Necropsy: All animals are subjected to a gross necropsy at the end of the study.
- Interpretation: The substance is classified according to the GHS based on the dose level at which evident toxicity or mortality is observed.

## Skin Corrosion/Irritation Assessment

This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.

Workflow for Skin Corrosion/Irritation Assessment (OECD 404)

## Workflow for Skin Corrosion/Irritation Assessment (OECD 404)

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Caption: Workflow for in vivo skin corrosion and irritation testing.

Methodology (based on OECD 404):

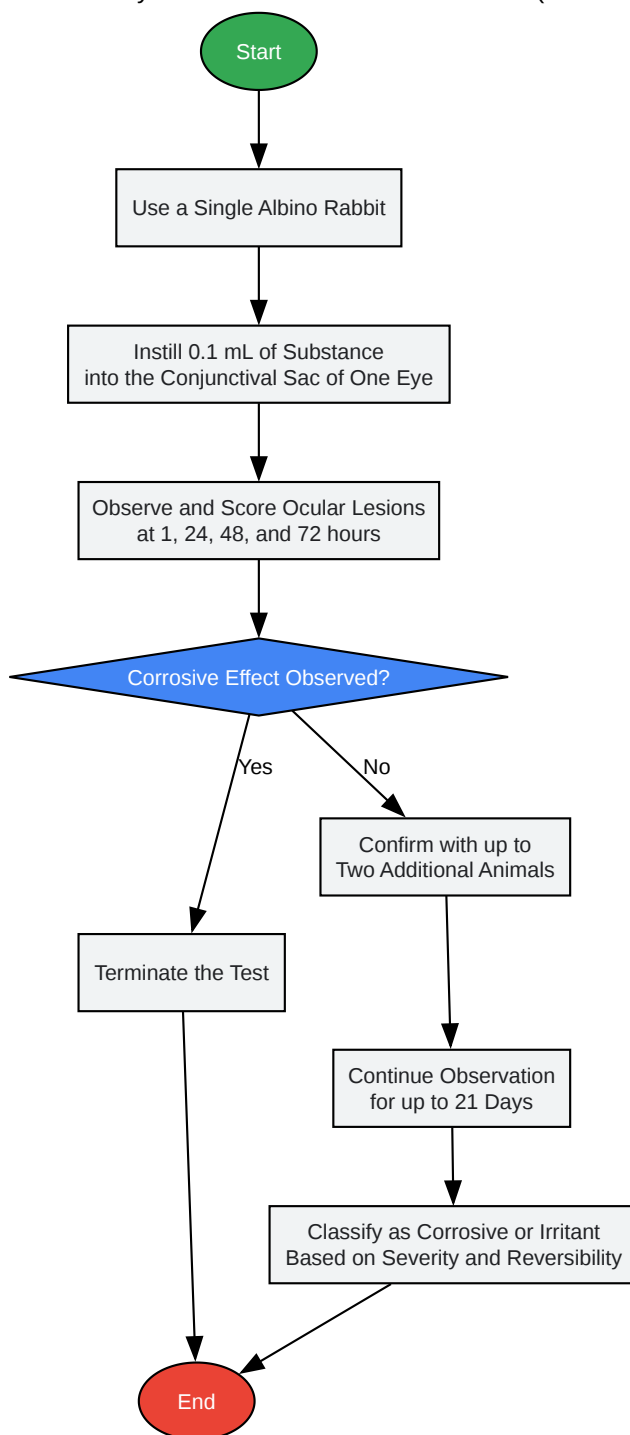
- Test Animal: The albino rabbit is the recommended species.
- Procedure:
  - A small area of the animal's dorsal skin is clipped free of fur.
  - 0.5 mL of the liquid test substance is applied to the skin and covered with a gauze patch and a semi-occlusive dressing.
  - The exposure period is 4 hours.
  - After exposure, the patch is removed, and the treated area is washed.
- Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days if the effects are not fully reversible within 72 hours.
- Interpretation: The severity and reversibility of the skin reactions are used to classify the substance as corrosive or irritant according to GHS criteria.

## Eye Corrosion/Irritation Assessment

This test evaluates the potential of a substance to produce serious and potentially irreversible damage to the eye (corrosion) or reversible inflammatory changes (irritation).

Workflow for Eye Corrosion/Irritation Assessment (OECD 405)

## Workflow for Eye Corrosion/Irritation Assessment (OECD 405)



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Caption: Workflow for in vivo eye corrosion and irritation testing.

Methodology (based on OECD 405):

- Test Animal: The albino rabbit is the recommended species.
- Procedure:
  - The test is initially performed on a single animal.
  - 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.
- Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation. Observations can be extended up to 21 days to assess the reversibility of any lesions.
- Confirmation: If a corrosive effect is not observed in the initial animal, the response is confirmed in up to two additional animals.
- Interpretation: The substance is classified as causing serious eye damage (corrosive) or eye irritation based on the severity and persistence of the ocular lesions.

## Conclusion

The available safety data for **2-ethylpentanoic acid** indicates that it is a hazardous substance that is harmful if swallowed and can cause severe skin burns and eye damage. Its structural similarity to valproic acid suggests a potential for hepatotoxicity through mechanisms involving mitochondrial dysfunction and oxidative stress. Professionals handling this compound should adhere to strict safety protocols, including the use of appropriate personal protective equipment. The standardized experimental protocols outlined in this guide provide a framework for further safety and toxicological assessments that may be required for regulatory or drug development purposes. A thorough understanding and application of this safety information are essential for mitigating the risks associated with the use of **2-ethylpentanoic acid** in a research and development setting.

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